

Chemical structure and synthesis of Tildipirosin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tildipirosin*

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An In-depth Technical Guide to the Chemical Structure and Synthesis of **Tildipirosin**

Introduction

Tildipirosin is a semi-synthetic, 16-membered macrolide antibiotic developed for veterinary use.[1][2][3] It is primarily utilized for the treatment and prevention of respiratory diseases in cattle and swine caused by susceptible bacterial pathogens.[4][5][6][7] As a derivative of tylosin, **tildipirosin** features a unique tribasic character due to three amine substituents on its macrocyclic lactone ring, contributing to its pharmacokinetic and pharmacodynamic properties. [2][8][9] This document provides a detailed overview of its chemical structure, synthesis, mechanism of action, and relevant experimental protocols for researchers and professionals in drug development.

Chemical Structure and Properties

Tildipirosin is chemically identified as (4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione.[10][11] Its structure is distinguished by the retention of the 16-membered tylosinolide ring and the 5-mycaminose amino sugar from its parent compound, tylosin, but with the addition of two piperidine rings.[3]

Physicochemical and Structural Data

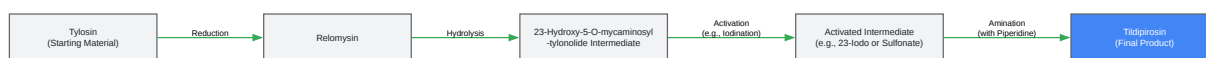
The key identifiers and properties of **Tildipirosin** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C H N O	[10][12]
Molecular Weight	734.02 g/mol	[12][13]
CAS Number	328898-40-4	[10][14]
IUPAC Name	(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione	[10]
SMILES	CC[C@@H]1--INVALID-LINK--C--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1)O)O[C@@]3([H])--INVALID-LINK--O3)O)N(C)C)O">C@HCN4CCCC4	
InChI Key	HNDXPZPJZGTJLJ-UEJFNEDBSA-N	
Solubility	DMSO: 100 mg/mL (136.24 mM)	[13][15]

Synthesis of Tildipirosin

Tildipirosin is produced via a semi-synthetic pathway starting from the natural macrolide, tylosin.[1][4] The synthesis involves several key chemical transformations to introduce the characteristic dipiperidinyl moieties. The general workflow is outlined in various patents.[16][17][18]

A common synthetic route begins with the reduction of tylosin to obtain relomysin.[16] This is followed by hydrolysis and a substitution reaction to form key intermediates.[16] The final step involves an amination reaction to introduce the piperidine groups, yielding **tildipirosin**.[16] One patented method reports that the conversion rate for each reaction step can exceed 80%, with a final product purity of over 98.2%.[18] Another method claims a purity of over 99%.[17]

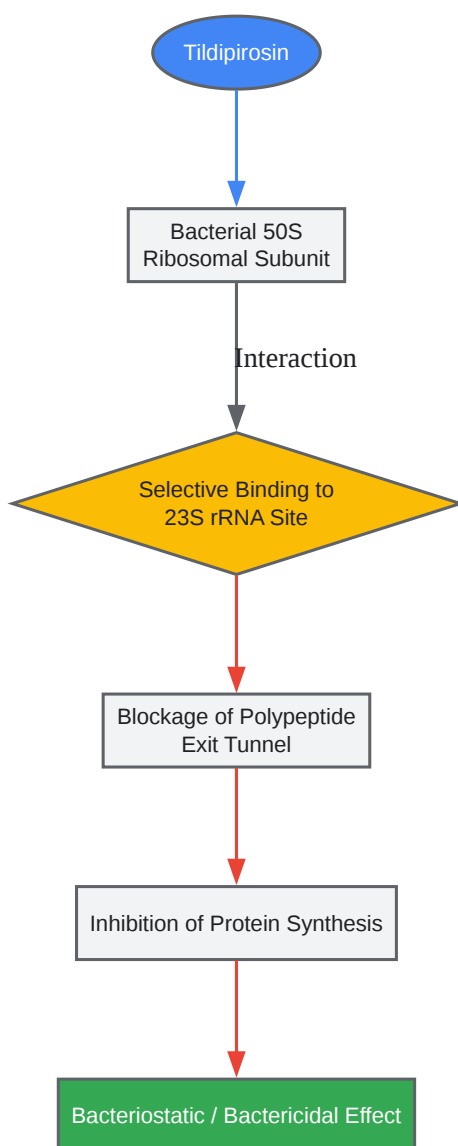


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General synthetic workflow for **Tildipirosin** production.

Mechanism of Action

Like other macrolide antibiotics, **tildipirosin** exerts its effect by inhibiting bacterial protein synthesis.[4][9][14] It selectively binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA.[8][19] This binding action blocks the exit tunnel of the ribosome, preventing the elongation of the polypeptide chain and ultimately halting bacterial growth.[8][9] The effect is generally time-dependent and bacteriostatic, though it can be bactericidal against certain pathogens.[8][9]



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Mechanism of action of **Tildipirosin** in bacteria.

Quantitative Data

Biological Activity

Tildipirosin's efficacy is demonstrated by its potent inhibition of bacterial protein synthesis and its low minimum inhibitory concentrations (MIC) against key respiratory pathogens.

Parameter	Organism/System	Value	Reference
IC (Protein Synthesis)	In vitro transcription/translation assay	$0.23 \pm 0.01 \mu\text{M}$	[3]
MIC	<i>Pasteurella multocida</i>	0.25 - 1 $\mu\text{g/mL}$	[15]
MIC	<i>Mannheimia haemolytica</i>	0.25 - 1 $\mu\text{g/mL}$	[15]
MIC	<i>Histophilus somni</i>	4 $\mu\text{g/mL}$	[7]
MIC Range	<i>Glaesserella parasuis</i>	$\leq 4 \mu\text{g/mL}$ (for 90% of isolates)	[19]
MIC Range	<i>Salmonella</i> spp.	4 - 16 $\mu\text{g/mL}$	[8][9]

Pharmacokinetic Parameters

Pharmacokinetic studies in target animal species reveal rapid absorption and extensive distribution to lung tissues.

Parameter	Species	Dose	Value	Reference
T (Time to Peak Plasma Conc.)	Cattle	4 mg/kg (subcutaneous)	23 minutes	[8]
C (Peak Plasma Conc.)	Cattle	4 mg/kg (subcutaneous)	0.7 $\mu\text{g/mL}$	[8]
Absolute Bioavailability	Cattle	4 mg/kg (subcutaneous)	78.9%	[8]
Terminal Half-life	Cattle	4 mg/kg (subcutaneous)	~9 days	[8]
T (Time to Peak Plasma Conc.)	Pig	4 mg/kg (intramuscular)	5.33 ± 2.37 hours	[19]
C (Peak Lung Conc.)	Pig	4 mg/kg (intramuscular)	$4.06 \pm 0.65 \mu\text{g/mL}$	[19]

Experimental Protocols

Synthesis of Tildipirosin (General Method from Patent Literature)

The following protocol is a generalized summary based on published patent information and represents a plausible, though not exhaustive, description of the synthesis.[\[16\]](#)[\[17\]](#)

- **Reduction of Tylosin:** Tylosin (tartrate or phosphate salt) is dissolved in a suitable organic solvent. A reducing agent is added to selectively reduce the aldehyde group, yielding relomysin. The reaction progress is monitored by HPLC.
- **Hydrolysis:** The crude relomysin product is subjected to acidic hydrolysis to remove the mycarose sugar, yielding 23-hydroxy-5-O-mycaminosyl-tylonolide.
- **Activation of the 23-Hydroxyl Group:** The hydroxyl group at position C-23 is activated to create a good leaving group for subsequent nucleophilic substitution. This can be achieved by converting it to a sulfonate ester or through an iodination reaction (e.g., using triphenylphosphine and iodine).
- **Amination:** The activated intermediate is reacted with an excess of piperidine. This step introduces the two piperidinyl groups via nucleophilic substitution and reductive amination, forming the final **tildipirosin** molecule.
- **Purification:** The final product is purified through a series of acid-base extractions and crystallization or chromatographic techniques to achieve high purity (>99%).[\[17\]](#) The structure is confirmed using spectroscopic methods (NMR, MS, IR).

Determination of Tildipirosin Residues by HPLC-MS/MS

This protocol is based on a method developed for detecting **tildipirosin** in swine tissues.[\[20\]](#)

- **Sample Preparation and Extraction:**
 - Homogenize 1g of tissue sample (muscle, liver, kidney, or fat).
 - Extract the sample with 0.1 mol·L⁻¹ KH₂PO₄ buffer solution.

- Centrifuge the mixture and collect the supernatant.
- Solid-Phase Extraction (SPE) Cleanup:
 - Condition an HLB solid-phase extraction column.
 - Load the supernatant onto the column.
 - Wash the column to remove interferences.
 - Elute **tildipirosin** with an appropriate solvent.
- HPLC-MS/MS Analysis:
 - Chromatography: Eluted sample is injected into an HPLC system equipped with a C18 column (e.g., Phenomenex Luna Omega C18). A gradient elution is performed.
 - Mass Spectrometry: The analyte is detected using a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.
 - Quantification: A matrix-matched calibration curve is used to quantify the **tildipirosin** content in the samples. The reported limits of detection and quantification for this method are 10 ng·g⁻¹ and 25 ng·g⁻¹, respectively.[\[20\]](#)

Conclusion

Tildipirosin is a potent, semi-synthetic macrolide antibiotic with a well-defined chemical structure and mechanism of action. Its synthesis from tylosin involves a multi-step chemical process that has been optimized for high yield and purity. The quantitative data on its biological activity and pharmacokinetic profile underscore its efficacy in treating key bacterial respiratory diseases in livestock. The established protocols for its synthesis and analysis provide a solid foundation for further research and development in the field of veterinary medicine.

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- To cite this document: BenchChem. [Chemical structure and synthesis of Tildipirosin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682375#chemical-structure-and-synthesis-of-tildipirosin]

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